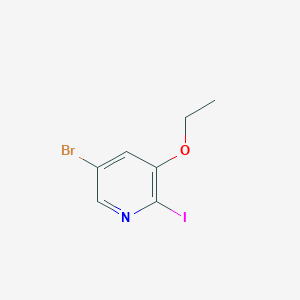

5-Bromo-3-ethoxy-2-iodopyridine

Description

Significance of Pyridine (B92270) Derivatives in Modern Organic Synthesis and Chemical Sciences

Pyridine, a heterocyclic aromatic compound, and its derivatives are cornerstones of modern chemical sciences. Structurally related to benzene (B151609) but with one carbon atom replaced by nitrogen, the pyridine ring possesses a unique set of electronic properties, including a significant dipole moment and basicity, which make it a versatile component in a vast array of applications. guidechem.com These derivatives are integral to numerous biologically active molecules, finding extensive use in the pharmaceutical and agrochemical industries. guidechem.com

In pharmaceuticals, the pyridine scaffold is present in a wide range of drugs, including antihistamines, anti-inflammatory agents, and targeted anticancer therapies. guidechem.com Its ability to engage in hydrogen bonding and other intermolecular interactions is crucial for the binding of drugs to biological targets. In the realm of agrochemicals, pyridine derivatives are employed as effective herbicides, insecticides, and fungicides. guidechem.com Beyond life sciences, these compounds are also vital in materials science for creating conducting polymers and luminescent materials. guidechem.com

Overview of Orthogonally Functionalized Halopyridines as Strategic Synthetic Precursors

Polyhalogenated pyridines, particularly those bearing different halogen atoms (e.g., bromine and iodine), are highly valuable synthetic precursors. The concept of "orthogonal functionalization" is central to their utility. This refers to the presence of multiple reactive sites on a single molecule that can be addressed selectively in a stepwise manner due to their differing reactivity.

In bromo-iodopyridine systems, the carbon-iodine (C-I) bond is significantly more reactive than the carbon-bromine (C-Br) bond in transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. This reactivity difference allows chemists to perform a reaction selectively at the C-I position while leaving the C-Br bond intact for a subsequent, different coupling reaction. rsc.org This one-at-a-time functionalization provides a powerful and efficient pathway to construct complex, highly substituted pyridine scaffolds from a single, versatile starting material, avoiding the need for lengthy de novo ring syntheses. rsc.orgmdpi.com

Historical Context of Halogenation and Etherification Strategies in Pyridine Chemistry

The synthesis of specifically substituted pyridines has a rich history. Early methods for pyridine synthesis, such as those developed by Hantzsch and Chichibabin, provided access to the core ring system. google.com However, the direct and regioselective functionalization of the pre-formed pyridine ring, especially halogenation, has been a long-standing challenge. Electrophilic aromatic substitution on the electron-deficient pyridine ring requires harsh conditions and often results in mixtures of isomers, particularly favoring substitution at the 3-position. ijssst.info Over the years, more sophisticated methods have been developed, including directed ortho-metalation and the use of N-oxides to control the position of incoming electrophiles.

The introduction of ether functionalities, or etherification, onto the pyridine ring, particularly onto hydroxypyridines (which exist in equilibrium with their pyridone tautomers), has also evolved. Classic methods like the Williamson ether synthesis, involving the reaction of a pyridinolate salt with an alkyl halide, are commonly used. However, achieving high selectivity for O-alkylation over N-alkylation can be challenging. chemscene.com Modern chemistry has seen the development of catalyst-free methods and reactions using organohalides that can provide high N- or O-selectivity depending on the reaction conditions. chemscene.com

Research Landscape and Unique Synthetic Importance of 5-Bromo-3-ethoxy-2-iodopyridine

A plausible synthetic route to this compound begins with a precursor such as 5-bromo-2-hydroxypyridine. This starting material can undergo regioselective iodination at the 3-position to yield 5-bromo-3-iodo-pyridin-2-ol. guidechem.com The final ethoxy group can then be introduced via a standard O-alkylation reaction, such as a Williamson ether synthesis, by treating the hydroxypyridine intermediate with an ethylating agent like ethyl iodide or diethyl sulfate (B86663) in the presence of a base.

The unique synthetic value of this compound stems from this precise arrangement of functional groups:

Orthogonal Halogen Reactivity : The C-I bond at the 2-position can be selectively functionalized first through various cross-coupling reactions. rsc.org

Secondary Coupling Site : The C-Br bond at the 5-position remains available for a second, distinct cross-coupling reaction.

Modulating Ether Group : The ethoxy group at the 3-position is not merely a spectator. It influences the electronic properties of the ring and modifies the solubility of the molecule and its derivatives, which is a crucial factor in both reaction conditions and the properties of the final product.

This design allows for the rapid assembly of complex, tri-substituted pyridines, which are valuable scaffolds in the discovery of new pharmaceuticals and advanced materials.

Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 848243-20-9 |

| Molecular Formula | C₇H₇BrINO |

| Molecular Weight | 327.95 g/mol |

| MDL Number | MFCD07366718 |

Data sourced from chemical supplier catalogs. synquestlabs.comscbt.com

Structure

3D Structure

Properties

Molecular Formula |

C7H7BrINO |

|---|---|

Molecular Weight |

327.94 g/mol |

IUPAC Name |

5-bromo-3-ethoxy-2-iodopyridine |

InChI |

InChI=1S/C7H7BrINO/c1-2-11-6-3-5(8)4-10-7(6)9/h3-4H,2H2,1H3 |

InChI Key |

VWGKVTNZWUWZKS-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=C(N=CC(=C1)Br)I |

Origin of Product |

United States |

Strategic Synthetic Methodologies for 5 Bromo 3 Ethoxy 2 Iodopyridine

Retrosynthetic Analysis and Identification of Key Pyridine (B92270) Precursors

A retrosynthetic analysis of 5-Bromo-3-ethoxy-2-iodopyridine suggests several potential synthetic routes. The target molecule can be disconnected at the carbon-halogen and carbon-oxygen bonds. A primary disconnection approach would involve the sequential halogenation and etherification of a suitable pyridine precursor.

One logical starting point is 3-hydroxypyridine (B118123) (also known as pyridin-3-ol). ontosight.ai This precursor already possesses the oxygen functionality at the desired 3-position. The synthetic challenge then becomes the regioselective introduction of the bromine and iodine atoms at the 5- and 2-positions, respectively, followed by etherification of the hydroxyl group.

Alternatively, a precursor such as 3-ethoxypyridine (B173621) could be considered. In this case, the ether linkage is already established, and the focus shifts to the selective introduction of the two different halogen atoms. The inherent electronic properties of the ethoxy group will influence the regioselectivity of subsequent halogenation reactions.

Another viable precursor is 2-amino-5-bromopyridine (B118841). ijssst.info This commercially available starting material already contains the bromine at the 5-position. The synthetic sequence would then involve the introduction of the iodine at the 2-position and the conversion of the amino group to an ethoxy group, likely via a diazotization reaction followed by nucleophilic substitution.

Finally, a more complex but potentially efficient strategy could start from a dihalopyridine, such as 3,5-dibromopyridine. google.com This would require a selective halogen exchange to introduce the iodine at one of the bromine positions and a nucleophilic aromatic substitution to introduce the ethoxy group.

The choice of precursor will ultimately depend on factors such as commercial availability, cost, and the efficiency and regioselectivity of the subsequent synthetic steps.

Regioselective Introduction of Halogen Atoms (Bromine and Iodine) on the Pyridine Ring

The introduction of bromine and iodine onto the pyridine ring with precise regiocontrol is a significant challenge due to the electron-deficient nature of the pyridine ring, which deactivates it towards electrophilic aromatic substitution. nih.govnih.gov Several strategies have been developed to overcome this limitation.

Direct Halogenation Approaches (e.g., N-halosuccinimides)

Direct halogenation of pyridines often requires harsh conditions and can lead to mixtures of regioisomers. nih.govchemrxiv.org However, the use of N-halosuccinimides (NXS), such as N-bromosuccinimide (NBS) and N-iodosuccinimide (NIS), can offer a milder alternative. chemrxiv.orgnsf.gov The regioselectivity of these reactions is highly dependent on the substituents already present on the pyridine ring. For a substrate like 3-ethoxypyridine, the ethoxy group is an ortho-, para-director. Therefore, direct halogenation would be expected to occur at the 2-, 4-, and 6-positions. Achieving the desired 2,5-dihalogenation pattern would likely require a multi-step process or a different strategy.

Recent research has shown that a thianthrene/TfOH catalytic system can activate N-halosuccinimides for the electrophilic halogenation of various organic compounds, including aromatics. rsc.org This method could potentially offer a pathway for the direct halogenation of pyridine derivatives under controlled conditions.

Metalation-Halogenation Sequences

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of pyridines. znaturforsch.com This strategy involves the deprotonation of a pyridine derivative at a specific position, directed by a functional group, followed by quenching with an electrophile, such as a halogen source. For example, a directing group at the 3-position can facilitate metalation at the 2- or 4-position. Subsequent treatment with an iodine source would introduce the iodine atom regioselectively.

Halogen-metal exchange is another important strategy. znaturforsch.com Starting with a bromopyridine, treatment with an organolithium or magnesium reagent can generate a pyridyl anion, which can then be trapped with an electrophilic iodine source to install the iodine atom. This method is particularly useful for introducing a second, different halogen atom onto an already halogenated pyridine ring. For instance, starting with a brominated pyridine, a lithium-halogen exchange followed by iodination could be a viable route.

The choice of base is crucial in these reactions. Lithium amides, alkyllithiums, and mixed-metal bases are commonly employed. znaturforsch.com

Dearomatization-Rearomatization Strategies for Regiocontrol

Dearomatization-rearomatization strategies offer an innovative approach to overcome the inherent reactivity patterns of pyridines. rsc.org These methods temporarily disrupt the aromaticity of the pyridine ring to enable otherwise difficult transformations.

One such strategy involves a ring-opening, halogenation, and ring-closing sequence via Zincke imine intermediates. nih.govchemrxiv.orgnsf.gov This approach transforms the electron-deficient pyridine into a series of polarized alkenes that can undergo facile and highly regioselective halogenation with N-halosuccinimides under mild conditions. chemrxiv.orgnsf.gov This method has been shown to be particularly effective for the 3-selective halogenation of pyridines. nih.govchemrxiv.orgnsf.gov

Another approach involves the dearomative hydrosilylation of pyridines to form N-silyl dihydropyridines, which can then act as nucleophiles in subsequent reactions. acs.org While this specific example focuses on alkylation, the principle of activating the pyridine ring through dearomatization could potentially be adapted for regioselective halogenation.

Etherification Strategies for the 3-Ethoxy Moiety

The introduction of the ethoxy group at the 3-position of the pyridine ring can be achieved through several methods, primarily involving the etherification of a 3-hydroxypyridine precursor.

Nucleophilic Substitution at Electrophilic Pyridine Centers

The Williamson ether synthesis is a classic and widely used method for forming ethers. In the context of synthesizing this compound, this would involve the deprotonation of 3-hydroxy-5-bromo-2-iodopyridine with a suitable base, such as potassium carbonate, to form the corresponding alkoxide. chemspider.com This alkoxide would then react with an ethylating agent, like ethyl iodide or ethyl bromide, to form the desired ether.

Alternatively, if starting from a dihalopyridine, a nucleophilic aromatic substitution (SNAr) reaction could be employed. Pyridine rings are susceptible to nucleophilic attack, particularly at the 2- and 4-positions, as the negative charge in the intermediate can be delocalized onto the electronegative nitrogen atom. stackexchange.comvaia.com In a suitably activated dihalopyridine, such as one with electron-withdrawing groups, an ethoxide nucleophile could displace one of the halogen atoms. However, achieving selectivity between two different halogen atoms at the 2- and 5-positions would be a significant challenge. The reactivity in SNAr reactions of pyridinium (B92312) ions has been studied, and the leaving group ability can vary depending on the reaction conditions and the nature of the substituent. nih.gov

Sequential Functionalization for Specific Substitution Patterns

The synthesis of specifically substituted pyridines like this compound often relies on sequential functionalization strategies. These methods introduce functional groups in a stepwise manner, allowing for precise control over the final substitution pattern.

One common approach begins with a pre-functionalized pyridine ring. For instance, starting with 5-bromo-2-hydroxypyridine, iodination can be achieved using N-iodosuccinimide (NIS) in a suitable solvent like acetonitrile. guidechem.com This reaction, typically conducted under reflux, selectively introduces an iodine atom at the 3-position. guidechem.com The subsequent etherification of the hydroxyl group to an ethoxy group would then yield the target compound. This stepwise approach is crucial for achieving the desired isomer, as direct polyhalogenation and functionalization of a simple pyridine ring can lead to a mixture of products.

Another potential route involves the sequential halogenation of a pyridinone derivative. This might entail bromination at the 5-position followed by iodination at the 3-position. The differential reactivity of the C-Br and C-I bonds is a key aspect of these sequentially functionalized molecules, enabling selective downstream transformations such as Suzuki-Miyaura or Sonogashira coupling reactions. The carbon-iodine bond is generally more reactive in such cross-coupling reactions due to its lower bond dissociation energy compared to the carbon-bromine bond.

Optimized Multi-Step Synthesis from Readily Available Pyridine Starting Materials

Developing an optimized multi-step synthesis from common pyridine starting materials is crucial for the practical and economical production of this compound. A plausible synthetic pathway could start from 2-aminopyridine (B139424).

A representative multi-step synthesis could proceed as follows:

Bromination: 2-aminopyridine can be brominated to introduce a bromine atom at the 5-position. orgsyn.org

Iodination: The resulting 2-amino-5-bromopyridine can then be iodinated at the 3-position. guidechem.comijssst.info

Diazotization and Hydrolysis: The amino group at the 2-position can be converted to a hydroxyl group via a diazotization reaction followed by hydrolysis. guidechem.com

Etherification: Finally, the hydroxyl group is converted to an ethoxy group to yield this compound.

Controlling regioselectivity is a significant challenge in the polyhalogenation of pyridine rings. The directing effects of existing substituents on the ring play a critical role in determining the position of incoming electrophiles. In the synthesis of halogenated pyridines, it's common to encounter the formation of undesired isomers. ijssst.info

For instance, during the bromination of 2-aminopyridine, the formation of 2-amino-3,5-dibromopyridine (B40352) is a known side reaction. orgsyn.orgijssst.info To achieve selective monobromination at the 5-position, reaction conditions must be carefully controlled. This includes factors like the choice of brominating agent (e.g., N-bromosuccinimide instead of bromine), solvent, and reaction temperature. ijssst.info Similarly, during iodination, the stoichiometry of the iodinating agent must be precisely controlled to prevent over-iodination.

Computational modeling, such as Density Functional Theory (DFT), can be employed to predict the most likely sites for electrophilic attack, thereby guiding the selection of appropriate reaction conditions and reagents to achieve the desired regioselectivity.

One key aspect is the careful control of reaction conditions. For example, in bromination reactions, maintaining a low temperature can help to prevent the formation of di-halogenated by-products. The dropwise addition of the halogenating agent can also help to maintain a low concentration of the reagent in the reaction mixture, further suppressing side reactions. orgsyn.org

Purification techniques are also critical for obtaining a high-purity product. Recrystallization from a suitable solvent system, such as an ethanol/water mixture, can be effective in removing impurities. For more challenging separations, flash chromatography is often employed.

The table below summarizes some common by-products and strategies to minimize their formation:

| Reaction Step | Potential By-product | Minimization Strategy |

| Bromination | 2-amino-3,5-dibromopyridine | Control stoichiometry of brominating agent, low temperature, slow addition of reagent. orgsyn.orgijssst.info |

| Iodination | Poly-iodinated pyridines | Precise control of iodinating agent stoichiometry. |

By implementing these strategies, it is possible to develop a more efficient and higher-yielding synthesis of this compound. A reported synthesis of 2-amino-5-bromo-3-iodopyridine (B1270907), a key intermediate, achieved a yield of 73.7% with a purity of 98.5% through optimized conditions. ijssst.info

Green Chemistry Principles and Scalability in Synthesis

The application of green chemistry principles and ensuring the scalability of the synthesis are increasingly important considerations in modern chemical manufacturing. rasayanjournal.co.inbiosynce.com These principles aim to reduce the environmental impact of chemical processes and ensure their economic viability on an industrial scale. rasayanjournal.co.in

The choice of solvent is a critical aspect of green chemistry. biosynce.com Traditional organic solvents are often volatile, toxic, and flammable. biosynce.com Therefore, the use of greener solvents, such as water, ethanol, or even solvent-free conditions, is preferred. rasayanjournal.co.innih.gov For instance, certain pyridine derivatives can be synthesized in aqueous media or using microwave-assisted synthesis, which can reduce reaction times and energy consumption. nih.gov

Optimizing reaction conditions also plays a vital role. This includes using catalytic amounts of reagents instead of stoichiometric amounts, which reduces waste. rasayanjournal.co.inbiosynce.com For example, transition metal-catalyzed cross-coupling reactions are a cornerstone of modern synthesis and align well with green chemistry principles by offering high efficiency and selectivity. numberanalytics.com

The development of continuous flow processes, as opposed to traditional batch processing, can also enhance scalability and safety. Automated systems can provide precise control over reaction parameters, leading to higher consistency and yield on a large scale. A patent for a similar process reported a 95% yield using continuous bromination followed by iodination in batch reactors, highlighting the potential for industrial application. Furthermore, a convenient and scalable method for the preparation of the related intermediate 2-amino-5-bromo-3-iodopyridine has been developed with a total yield of 70%. ijssst.info The feasibility of recycling materials during the iodization step has also been verified, making it commercially attractive for large-scale production. researchgate.net

Chemical Reactivity and Mechanistic Investigations of 5 Bromo 3 Ethoxy 2 Iodopyridine

Orthogonal Functionalization via Transition Metal-Catalyzed Cross-Coupling Reactions

The presence of both an iodo and a bromo substituent on the pyridine (B92270) ring of 5-bromo-3-ethoxy-2-iodopyridine allows for selective, or orthogonal, functionalization. The carbon-iodine bond is generally more reactive than the carbon-bromine bond in palladium-catalyzed cross-coupling reactions, enabling sequential modifications at the C2 and C5 positions. nih.gov This differential reactivity is a cornerstone of its utility in constructing complex molecular architectures.

Palladium-Catalyzed Carbon-Carbon Bond Forming Reactions

Palladium catalysts are highly effective in facilitating the formation of carbon-carbon bonds, and various named reactions have been successfully applied to this compound and related structures. mdpi.com

The Suzuki-Miyaura coupling is a powerful method for creating biaryl compounds. mdpi.com In the case of dihalogenated pyridines, the reaction's regioselectivity is influenced by the nature of the halogen and the electronic properties of the pyridine ring. The greater reactivity of the C-I bond compared to the C-Br bond allows for selective coupling at the C2 position of this compound. nih.gov

For instance, the reaction of 2-bromo-3-iodopyridine (B1280457) with aryl boronic acids proceeds selectively at the C3 position, highlighting the preferential reactivity of the C-I bond. nih.gov This principle is directly applicable to this compound, where the initial Suzuki-Miyaura coupling would be expected to occur at the C2-iodo position. Subsequent coupling at the C5-bromo position can then be achieved under different reaction conditions, allowing for the synthesis of unsymmetrically disubstituted pyridines. The choice of palladium catalyst, ligands, and base can be tailored to optimize yield and selectivity for these sequential couplings. beilstein-journals.orgresearchgate.net

Table 1: Regioselective Suzuki-Miyaura Coupling of Dihalogenated Pyridines

| Substrate | Coupling Partner | Catalyst System | Major Product | Reference |

| 2-Bromo-3-iodopyridine | Aryl boronic acid | Pd(PPh₃)₄ / Na₂CO₃ | 3-Aryl-2-bromopyridine | nih.gov |

| 3,4,5-Tribromo-2,6-dimethylpyridine | o-Methoxyphenylboronic acid | Pd(OAc)₂ / SPhos | Mono- and di-substituted products | beilstein-journals.orgresearchgate.net |

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst. libretexts.org This reaction is instrumental in the synthesis of arylalkynes and conjugated enynes. libretexts.org For this compound, the higher reactivity of the C-I bond dictates that alkynylation will selectively occur at the C2 position. libretexts.org

This selectivity allows for the introduction of an alkynyl group at C2, leaving the C5-bromo position available for subsequent transformations. A variety of terminal alkynes, including those with functional groups, can be employed, offering a versatile route to a wide range of 2-alkynyl-5-bromo-3-ethoxypyridine derivatives. organic-chemistry.orgbeilstein-journals.org Copper-free Sonogashira protocols have also been developed and can be effective for this type of transformation. organic-chemistry.org

Table 2: Sonogashira Coupling of Halopyridines

| Substrate | Alkyne | Catalyst System | Product | Reference |

| 3-Bromopyridine | 2-Methyl-3-butyn-2-ol | Pd(OAc)₂ / SPhos / TBAF | 3-((4-hydroxy-4-methylpent-2-yn-2-yl)ethynyl)pyridine | beilstein-journals.org |

| 2-Amino-3-bromopyridines | Various terminal alkynes | Pd(CF₃COO)₂ / PPh₃ / CuI | 2-Amino-3-alkynylpyridines | researchgate.net |

The Stille coupling involves the reaction of an organostannane with an organic halide in the presence of a palladium catalyst. wikipedia.org This method is known for its tolerance of a wide variety of functional groups. Similar to other palladium-catalyzed couplings, the reaction with this compound would be expected to proceed selectively at the C2-iodo position due to the higher reactivity of the C-I bond. wikipedia.org This allows for the introduction of various organic groups (alkenyl, aryl, etc.) at the C2 position, while retaining the bromine at C5 for further synthetic manipulations.

The Negishi coupling utilizes organozinc reagents to form carbon-carbon bonds with organic halides, catalyzed by palladium or nickel. wikipedia.org Organozinc reagents are among the more reactive organometallics used in cross-coupling reactions. wikipedia.orgunits.it The general reactivity trend for halogens in Negishi couplings is I > Br > Cl, indicating that the initial coupling with this compound would occur at the C2-iodide. researchgate.netuni-muenchen.de This reaction is highly efficient for creating C(sp²)-C(sp²), C(sp²)-C(sp³), and C(sp²)-C(sp) bonds, making it a valuable tool for the derivatization of this pyridine system. wikipedia.org

Table 3: Reactivity of Halides in Negishi Coupling

| Halide | Relative Reactivity | Reference |

| Iodide | Highest | researchgate.net |

| Bromide | Intermediate | researchgate.net |

| Chloride | Lowest | wikipedia.org |

Buchwald-Hartwig Amination and Other Carbon-Heteroatom Bond Formations

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. This reaction can be applied to aryl halides to form arylamines. With this compound, the selective amination at the C2-iodo position is anticipated. nih.gov This allows for the introduction of a primary or secondary amine at this position. Subsequent amination at the C5-bromo position could potentially be achieved under more forcing conditions, providing a route to diamino-substituted pyridines. Nickel-catalyzed variations of this reaction have also been developed and show high selectivity for aryl iodides in the presence of aryl bromides. nih.gov

Mechanistic Elucidation of Regioselectivity and Orthogonal Reactivity Profiles

The regioselectivity and orthogonal reactivity of this compound are governed by the inherent differences in the carbon-halogen bond strengths and the electronic nature of the pyridine ring. The carbon-iodine bond is weaker and more polarizable than the carbon-bromine bond, making the 2-position the primary site for reactions such as cross-coupling and metal-halogen exchange. This differential reactivity allows for sequential, site-selective functionalization.

Computational studies and experimental observations of related dihalopyridines have provided insights into the mechanistic pathways. For instance, in nucleophilic aromatic substitution (SNAr) reactions, the relative reactivity of halogens can be influenced by the nature of the nucleophile and the reaction conditions. While iodine is typically a better leaving group in many contexts, the high electronegativity of a substituent can render the adjacent carbon more electrophilic, influencing the site of nucleophilic attack. sci-hub.se The presence of the electron-donating ethoxy group at the 3-position further modulates the electronic properties of the pyridine ring, influencing the regiochemical outcome of various transformations.

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a key class of reactions for functionalizing the pyridine ring in this compound. The electron-deficient nature of the pyridine ring, enhanced by the presence of two halogen atoms, facilitates attack by nucleophiles. uci.eduquora.com

Competitive Nucleophilic Displacement at Halogenated Positions

In this compound, the 2- and 5-positions are both susceptible to nucleophilic attack. The relative reactivity of the C-I versus the C-Br bond in SNAr reactions is not always straightforward. While the C-I bond is weaker, making iodide a better leaving group in many scenarios, the "element effect" in SNAr can be complex. researchgate.netnih.gov For some nucleophiles, the reaction rate is more dependent on the electrophilicity of the carbon atom than the leaving group's ability. The position of the attack is often directed by the ability of the pyridine nitrogen and any activating groups to stabilize the negatively charged Meisenheimer intermediate. masterorganicchemistry.com In many cases, the 2-position is favored for nucleophilic attack due to the stabilization provided by the adjacent nitrogen atom. quora.com

Influence of the Ethoxy Group on SNAr Reactivity and Regioselectivity

The 3-ethoxy group plays a significant role in modulating the reactivity and regioselectivity of SNAr reactions. As an electron-donating group, it can increase the electron density of the ring, which would typically deactivate it towards nucleophilic attack. However, its position relative to the halogens is crucial. Its influence on the stability of the Meisenheimer intermediate at different positions can direct the regioselectivity of the substitution. Studies on substituted dichloropyridines have shown that the steric and electronic properties of substituents at the 3-position can significantly influence which halogen is displaced. researchgate.net For instance, a bulky substituent can sterically hinder attack at the adjacent 2-position, favoring substitution at the more distant 6-position. researchgate.net

Reactions Proceeding via Pyridyne Intermediates

The presence of two halogens on the pyridine ring allows for the potential formation of a pyridyne intermediate under strongly basic conditions. This typically occurs through a two-step process of deprotonation at a position adjacent to a halogen, followed by elimination of the halide. The resulting highly reactive pyridyne can then be trapped by a nucleophile. The regioselectivity of the nucleophilic addition to the pyridyne is influenced by the substitution pattern on the ring. While direct evidence for pyridyne formation from this compound is not extensively documented in the provided results, the general reactivity pattern of dihalopyridines suggests this as a plausible reaction pathway with appropriate reagents, such as sodium amide. youtube.com

Directed Metalation Strategies for Further Functionalization

Directed metalation is a powerful strategy for the regioselective functionalization of pyridines. In the case of this compound, the iodine at the 2-position is the most likely site for metal-halogen exchange due to the weaker C-I bond. Reagents like isopropylmagnesium chloride or active zinc can be used to generate a pyridylmagnesium or pyridylzinc species, respectively. sigmaaldrich.comsigmaaldrich.com These organometallic intermediates can then be reacted with a variety of electrophiles to introduce new functional groups at the 2-position.

Furthermore, directed ortho-metalation (DoM) is a possibility, where a directing group guides a strong base to deprotonate a specific C-H bond. While the halogens themselves can act as directing groups, the ethoxy group could also potentially direct lithiation to the 4-position. researchgate.net This approach offers an alternative route to functionalization, complementing the reactivity of the halogenated positions.

Electrophilic Aromatic Substitution (EAS) and Radical Functionalization Studies

Radical functionalization offers an alternative pathway for modifying the pyridine ring. While specific studies on this compound were not found, radical reactions on pyridines are known. For example, radical trifluoromethylation of halopyridines has been demonstrated. sigmaaldrich.comsigmaaldrich.com The feasibility of such reactions on this substrate would depend on the specific radical species and reaction conditions.

Other Functional Group Transformations (e.g., Halogen Dance Reactions, Reductive Dehalogenation)

Beyond simple substitution reactions, the arrangement of halogens on the pyridine ring of this compound opens up possibilities for more intricate transformations such as halogen dance reactions and selective dehalogenation.

Halogen Dance Reactions

The halogen dance reaction is a base-catalyzed intramolecular migration of a halogen atom from one position to another on an aromatic or heteroaromatic ring. clockss.orgrsc.org This rearrangement is driven by the formation of a thermodynamically more stable carbanionic intermediate. For halogenated pyridines, treatment with a strong base, such as lithium diisopropylamide (LDA), can initiate this process. clockss.org

In the case of this compound, the reaction would likely be initiated by deprotonation at the C4 position, which is the most acidic proton on the ring due to the inductive effects of the adjacent halogens and the ethoxy group. This would generate a pyridyl anion. The subsequent steps would involve a series of halogen-metal exchanges and rearrangements.

The general mechanism for a halogen dance on a pyridine ring typically involves a 1,2-halogen shift. clockss.org Given the relative lability of the carbon-halogen bonds (C-I < C-Br), it is conceivable that the iodine atom at the C2 position would be more prone to migration than the bromine atom at the C5 position.

A plausible, though not experimentally verified, halogen dance sequence for this compound could involve the initial formation of a 4-lithiated species. This intermediate could then undergo an intramolecular rearrangement, potentially leading to the migration of the iodo group to an adjacent position, resulting in a new regioisomer of the starting material. The exact product distribution would be highly dependent on the reaction conditions, including the choice of base, solvent, and temperature.

Table 1: Plausible Intermediates in the Halogen Dance Reaction of this compound

| Intermediate | Structure | Description |

| Starting Material | This compound | The initial reactant. |

| 4-Lithio Intermediate | 5-Bromo-3-ethoxy-2-iodo-4-lithiopyridine | Formed upon deprotonation at the C4 position by a strong base. |

| Rearranged Intermediate | e.g., 4-Bromo-3-ethoxy-2-iodo-5-lithiopyridine or 5-Bromo-3-ethoxy-4-iodo-2-lithiopyridine | Possible intermediates following halogen migration. |

| Quenched Product | e.g., 4-Bromo-3-ethoxy-2-iodopyridine or 5-Bromo-3-ethoxy-4-iodopyridine | Formed after quenching the reaction with an electrophile (e.g., H+). |

Reductive Dehalogenation

Reductive dehalogenation is the removal of a halogen atom and its replacement with a hydrogen atom. In polyhalogenated compounds like this compound, selective dehalogenation can be a valuable synthetic tool. The success of selective dehalogenation hinges on the differential reactivity of the carbon-halogen bonds.

The carbon-iodine bond is significantly weaker than the carbon-bromine bond, making it more susceptible to cleavage. This difference in bond strength allows for the selective removal of the iodine atom while leaving the bromine atom intact. Various reducing agents can be employed for this purpose, ranging from catalytic hydrogenation to metal-based reducing systems.

For instance, treatment of this compound with a mild reducing agent, such as a palladium catalyst under a hydrogen atmosphere or a system like nickel boride, could potentially lead to the selective removal of the iodine at the C2 position. synquestlabs.com

Table 2: Potential Products of Reductive Dehalogenation of this compound

| Product | Structure | Method of Formation |

| 5-Bromo-3-ethoxypyridine | Selective reductive deiodination. | |

| 3-Ethoxy-2-iodopyridine | Selective reductive debromination (less likely). | |

| 3-Ethoxypyridine (B173621) | Complete reductive dehalogenation. |

Note: The feasibility and selectivity of these reactions would need to be determined experimentally.

Mechanistically, catalytic reductive dehalogenation often proceeds via oxidative addition of the carbon-halogen bond to a low-valent metal center, followed by hydrogenolysis or reaction with a proton source. The greater reactivity of the C-I bond facilitates its preferential oxidative addition to the catalyst.

Applications of 5 Bromo 3 Ethoxy 2 Iodopyridine As a Versatile Synthetic Building Block

Precursor in the Construction of Complex Heterocyclic Scaffolds

The poly-functional nature of 5-Bromo-3-ethoxy-2-iodopyridine makes it an ideal starting point for the synthesis of more complex heterocyclic systems, particularly those containing the pyridine (B92270) core. Its utility stems from the ability to perform sequential and site-selective reactions.

Synthesis of Fused Pyridine Systems (e.g., Imidazo[4,5-b]pyridines)

The imidazo[4,5-b]pyridine core is a significant scaffold in medicinal chemistry. The synthesis of this fused system typically requires a 2,3-diaminopyridine (B105623) precursor. While direct synthesis from this compound is not prominently documented, a logical synthetic pathway involves the transformation of its substituents to the necessary diamino functionality.

This transformation can be envisioned through a two-step process:

Amination at the 2-position: The 2-iodo group can be converted to an amino group. Methods for the amination of 2-halopyridines are well-established, often proceeding through nucleophilic aromatic substitution (SNAr) or metal-catalyzed processes. For instance, pyridine N-oxides can be converted to 2-aminopyridines using reagents like Ts₂O and t-BuNH₂. nih.gov

Conversion of the 3-ethoxy group: The 3-ethoxy group can be subjected to nucleophilic aromatic substitution to install a second amino group, although this is generally more challenging than substitution at the 2- or 4-positions. nih.govyoutube.comvaia.com The reaction may require activation or the use of potent amination systems, such as sodium hydride-iodide composites, which have been shown to facilitate the amination of methoxypyridines. ntu.edu.sg

Once the corresponding 5-bromo-2,3-diaminopyridine intermediate is formed, it can undergo cyclization with various reagents (such as aldehydes or carboxylic acids) to form the imidazole (B134444) ring, yielding the desired imidazo[4,5-b]pyridine framework. researchgate.net

Annulation Reactions for Polycyclic Aromatic Nitrogen Heterocycles

Annulation reactions, which involve the formation of a new ring onto an existing one, are a powerful tool for building polycyclic aromatic nitrogen heterocycles. The differential reactivity of the C-I and C-Br bonds in this compound is particularly advantageous for sequential, palladium-catalyzed cross-coupling reactions. nih.gov

The C-I bond is significantly more reactive towards oxidative addition to a Pd(0) catalyst than the C-Br bond. This allows for selective functionalization at the 2-position while leaving the 5-position bromine intact for a subsequent transformation. A typical sequence involves:

Sonogashira or Suzuki Coupling at C-2: A Sonogashira coupling with a terminal alkyne or a Suzuki coupling with an organoboron reagent can be performed selectively at the C-2 position. nih.govnih.gov

Intramolecular Cyclization: If the group introduced in the first step contains a suitably positioned reactive site, an intramolecular cyclization can be triggered to form a new ring. nih.govorganic-chemistry.org

Second Cross-Coupling at C-5: Alternatively, the bromine at C-5 can be used in a second, distinct cross-coupling reaction to build a more complex, non-cyclized structure, which could then undergo a separate annulation step.

This stepwise approach provides a controlled method for constructing elaborate polycyclic systems where the pyridine ring is fused to other aromatic or heterocyclic rings.

Integration into Multi-Step Total Syntheses of Advanced Organic Molecules

The utility of polyhalogenated pyridines as key intermediates is well-established in the multi-step synthesis of complex organic molecules, including pharmaceuticals. While a specific total synthesis employing this compound is not widely published, the value of the 5-bromo-2-iodopyridine (B1269129) scaffold is evident from its use in preparing organometallic reagents and 5,5′-dibromo-2,2′-bipyridine, both of which are precursors to more complex structures. nih.gov

The closely related intermediate, 2-amino-5-bromo-3-iodopyridine (B1270907), is recognized for its role in synthesizing kinase inhibitors, underscoring the importance of this substitution pattern in drug discovery. sigmaaldrich.com The synthesis of such complex molecules often relies on a series of carefully orchestrated cross-coupling reactions, where the differential reactivity of the halogens dictates the synthetic strategy. For instance, a Suzuki-Miyaura coupling might be performed at the more reactive C-I bond, followed by a Buchwald-Hartwig amination at the C-Br bond, allowing for the convergent assembly of complex fragments. nih.govacs.org The ethoxy group in the target molecule adds another layer of functionality, potentially influencing solubility or acting as a steric or electronic director in subsequent reactions.

Role in Materials Science: Development of Precursors for Functional Polymers and Optoelectronic Materials

Pyridine-containing molecules are of significant interest in materials science due to the electron-deficient nature of the pyridine ring, which facilitates electron transport. This property makes them excellent candidates for use in organic light-emitting diodes (OLEDs) and other optoelectronic devices. nih.govnih.gov Halogenated pyridines serve as crucial building blocks for these functional materials.

This compound can serve as a precursor for various materials:

OLED Host Materials: Through sequential cross-coupling reactions, the bromo and iodo substituents can be replaced with aromatic groups to build rigid, high-triplet-energy host materials necessary for efficient phosphorescent OLEDs. Terpyridine derivatives, for example, have been successfully used as electron-transport layers in long-lifetime OLEDs. tsijournals.com

Conducting Polymers: The polymerization of functionalized ethynylpyridines can lead to ionically conducting polymers. nih.gov this compound can be functionalized with ethynyl (B1212043) groups via Sonogashira coupling, creating monomers for polymerization. The resulting polymers could exhibit tunable electronic properties based on the substituents and the degree of conjugation. nih.gov

The table below summarizes the potential applications and the role of the substituents in materials science.

| Application Area | Key Property | Role of this compound |

| OLEDs | Electron Transport, High Triplet Energy | Precursor for synthesizing host and electron-transport materials via cross-coupling at C-Br and C-I positions. |

| Conducting Polymers | Ionic/Electronic Conductivity | Can be converted to an ethynyl-substituted monomer for polymerization. |

| Functional Materials | Tunable Optoelectronic Properties | The ethoxy and halogen groups allow for modification of solubility, energy levels, and solid-state packing. |

Utility in Agrochemical and Specialty Chemical Synthesis

The pyridine ring is a common scaffold in a wide range of agrochemicals, including fungicides, herbicides, and insecticides. sigmaaldrich.com Pyridine derivatives have shown notable antifungal activity against various plant and human fungal pathogens. youtube.comcardiff.ac.uk Halogenated pyridines are particularly valuable as intermediates in this field because the halogens act as versatile handles for introducing chemical diversity. nih.gov

This compound serves as a platform for generating libraries of novel compounds for agrochemical screening. The ability to perform selective C-C and C-N bond-forming reactions at the C-2 and C-5 positions allows for the systematic variation of substituents. This modular approach is crucial in structure-activity relationship (SAR) studies to optimize the biological efficacy of new potential agrochemicals. The ethoxy group can also be varied to fine-tune properties like lipophilicity and metabolic stability, which are critical for the performance of an active ingredient in an agricultural setting.

Catalyst Development and Ligand Design Incorporating Polyhalogenated Pyridine Frameworks

The development of new ligands is central to advancing transition-metal catalysis. Bidentate phosphine (B1218219) ligands are a cornerstone of this field, and polyhalogenated pyridines provide an excellent framework for their synthesis. sigmaaldrich.com The nitrogen atom of the pyridine ring can act as one coordination site, while phosphine groups can be installed by replacing the halogen atoms. nih.govyoutube.com

The differential reactivity of this compound allows for the stepwise and selective introduction of phosphine moieties. For example:

A first phosphine group could be introduced at the 2-position via a coupling reaction.

A second, different phosphine group could then be introduced at the 5-position.

This approach allows for the synthesis of unsymmetrical P,N-bidentate ligands. uoregon.eduacs.org The electronic and steric properties of such ligands can be precisely tuned by the choice of phosphine substituents and by the presence of the ethoxy group at the 3-position. These tailored ligands can then be complexed with metals like palladium, nickel, or rhodium to generate catalysts for a variety of chemical transformations, including cross-coupling, amination, and asymmetric hydrogenation. google.com

The table below outlines the synthetic utility of the compound's functional groups in ligand design.

| Functional Group | Position | Role in Ligand Synthesis |

| Iodine | C-2 | Primary site for selective cross-coupling to introduce a phosphine or other coordinating group. |

| Bromine | C-5 | Secondary site for subsequent functionalization to create a bidentate or polydentate ligand. |

| Pyridine Nitrogen | N-1 | Acts as a natural coordination site (N-donor) for the metal center. |

| Ethoxy Group | C-3 | Influences the steric and electronic environment of the final ligand and its metal complex. |

Future Perspectives and Emerging Research Directions in 5 Bromo 3 Ethoxy 2 Iodopyridine Chemistry

Development of More Sustainable and Eco-Friendly Synthetic Routes

The future of chemical manufacturing hinges on the development of sustainable and environmentally benign synthetic methodologies. For 5-Bromo-3-ethoxy-2-iodopyridine, research is anticipated to move beyond traditional synthetic methods, which may involve harsh reagents and generate significant waste. Future routes will likely focus on:

Atom Economy: Designing syntheses that maximize the incorporation of all starting material atoms into the final product, thereby minimizing waste.

Renewable Feedstocks: Investigating the use of bio-based starting materials to reduce reliance on petrochemical sources.

Green Solvents: Replacing hazardous organic solvents with greener alternatives such as water, supercritical fluids, or ionic liquids.

Catalytic Processes: Emphasizing the use of catalytic rather than stoichiometric reagents to improve efficiency and reduce waste. For instance, developing catalytic halogenation techniques could provide a more sustainable alternative to traditional methods.

While specific research on sustainable routes for this compound is still nascent, broader trends in organic synthesis suggest these principles will be pivotal in its future production.

Exploration of Photocatalytic and Electrosynthetic Transformations

Photocatalysis and electrosynthesis represent powerful tools for activating molecules under mild conditions, often using visible light or electricity as traceless reagents. The application of these technologies to this compound could unlock novel reaction pathways.

Photocatalysis: The presence of carbon-halogen bonds in this compound makes it a prime candidate for photocatalytic transformations. For example, photoredox catalysis could be employed for:

Cross-Coupling Reactions: Facilitating carbon-carbon and carbon-heteroatom bond formation at either the iodine- or bromine-bearing positions with high selectivity.

Dearomatization Reactions: Engaging the pyridine (B92270) ring in dearomative cycloadditions, a process that can be accelerated through data-driven screening and the use of photocatalysis to access novel three-dimensional molecular scaffolds. acs.orgacs.org

Electrosynthesis: Electrochemical methods offer a reagent-free approach to oxidation and reduction, providing a high degree of control over reaction conditions. For this compound, electrosynthesis could enable:

Selective Halogenation/Dehalogenation: Precisely controlling the electrochemical potential to selectively cleave the C-I or C-Br bond, or to introduce other functional groups.

Electrochemical Coupling Reactions: Mediating coupling reactions without the need for metal catalysts, thus reducing costs and simplifying purification.

Flow Chemistry Applications for Scalable Synthesis and Derivatization

Flow chemistry, or continuous-flow synthesis, offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and the potential for seamless scale-up. nih.gov The application of flow chemistry to the synthesis and derivatization of this compound is a promising avenue for future research.

Key advantages include:

Improved Reaction Control: Precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and selectivities. nih.gov

Safe Handling of Hazardous Intermediates: The small reaction volumes in flow reactors minimize the risks associated with handling potentially unstable or hazardous intermediates. nih.gov

Telescoped Synthesis: Integrating multiple reaction steps into a single, continuous process, which can significantly reduce processing time and purification efforts. nih.gov

Scalability: The ability to scale up production by simply running the flow reactor for longer periods or by using parallel reactors, which is often more straightforward than scaling up batch reactions. researchgate.netijssst.info

Integration with Machine Learning for Reaction Prediction and Optimization

The intersection of machine learning (ML) and chemistry is poised to revolutionize how chemical reactions are discovered and optimized. rjptonline.org For a molecule like this compound, ML algorithms can be trained on large datasets of chemical reactions to:

Predict Reaction Outcomes: Forecast the products and yields of unknown reactions involving this pyridine derivative, thereby guiding experimental efforts. rjptonline.orgbeilstein-journals.org

Optimize Reaction Conditions: Identify the optimal set of catalysts, solvents, temperatures, and other parameters to maximize the yield and selectivity of a desired transformation. beilstein-journals.orgnih.gov

Propose Novel Synthetic Routes: Generate new and efficient synthetic pathways for this compound and its derivatives. nd.edu

Data-driven approaches, including the use of global and local models, can help navigate the complex landscape of chemical reactivity and accelerate the discovery of new applications for this compound. beilstein-journals.org The development of comprehensive reaction databases and sophisticated featurization strategies will be crucial for the success of these predictive models. beilstein-journals.orgnd.edu

Discovery of Novel Reactivity Modalities and Mechanistic Pathways

The unique electronic and steric properties conferred by the bromo, ethoxy, and iodo substituents on the pyridine ring of this compound create opportunities for discovering novel reactivity. Future research will likely focus on:

Selective Functionalization: Developing methods to selectively functionalize the C-Br and C-I bonds, as well as the pyridine ring itself, taking advantage of the distinct reactivity of each site.

Cascade Reactions: Designing multi-step reactions that proceed from a single starting material in one pot, leveraging the different reactive sites on the molecule. nih.gov

Mechanistic Investigations: Employing a combination of experimental and computational techniques to gain a deeper understanding of the mechanisms of reactions involving this compound. This knowledge will be instrumental in designing more efficient and selective transformations.

By exploring these emerging research directions, the scientific community can unlock the full potential of this compound as a valuable tool in the synthesis of pharmaceuticals, agrochemicals, and novel materials.

Q & A

Basic Research Questions

Q. How can researchers optimize synthetic routes for 5-bromo-3-ethoxy-2-iodopyridine?

- Methodological Approach : Start with halogen-rich pyridine precursors (e.g., 5-bromo-2-iodopyridine, CAS 223463-13-6 ) and perform nucleophilic substitution using ethoxide sources (e.g., NaOEt or KOtBu) under anhydrous conditions. Monitor reaction progress via TLC or GC-MS. Purify via column chromatography (silica gel, hexane/EtOAc gradient) to isolate the product. Optimize reaction temperature (typically 80–110°C) and solvent (e.g., DMF or THF) to minimize byproducts like dehalogenated intermediates .

Q. What analytical techniques are critical for characterizing this compound?

- Methodological Approach :

- NMR : Use H and C NMR to confirm substitution patterns (e.g., ethoxy group at C3, bromine at C5, iodine at C2). Compare chemical shifts to related compounds (e.g., 5-bromo-2-methoxy-3-methylpyridine, δH 1.55 for methoxy ).

- LC-MS : Confirm molecular weight (MW = 328.91 g/mol) via high-resolution MS.

- XRD : For crystalline samples, analyze bond angles and distances to validate steric effects from bulky substituents .

Advanced Research Questions

Q. How do competing substitution pathways affect regioselectivity in reactions involving this compound?

- Data Contradiction Analysis :

- Problem : Iodine at C2 may undergo oxidative elimination or compete with bromine at C5 in cross-coupling reactions (e.g., Suzuki-Miyaura).

- Resolution : Use DFT calculations to predict electronic effects. For example, iodine’s higher electronegativity directs electrophilic attacks to C6, while bromine at C5 stabilizes nucleophilic substitutions at C2. Validate with kinetic studies (e.g., monitoring reaction rates under Pd catalysis ).

Q. What strategies mitigate dehalogenation side reactions during functionalization?

- Methodological Approach :

- Use mild reducing agents (e.g., Zn powder) instead of strong bases to preserve halogens.

- Optimize catalytic systems (e.g., Pd(PPh) with CsCO) to suppress β-hydride elimination. Reference: Dehalogenation observed in 5-bromo-3-chloro-2-iodopyridine under harsh conditions (T > 120°C) .

Q. How can computational modeling predict reactivity in cross-coupling reactions?

- Methodological Approach :

- Perform DFT calculations (e.g., Gaussian 16) to map Fukui indices and identify electrophilic/nucleophilic sites. For example, iodine at C2 shows higher electrophilicity than bromine at C5, favoring oxidative addition in Pd-catalyzed couplings .

- Validate with experimental Compare computed activation energies with observed yields in Heck or Sonogashira reactions.

Q. What are the implications of steric hindrance from the ethoxy group in biochemical applications?

- Methodological Approach :

- Use molecular docking (e.g., AutoDock Vina) to assess binding affinity with target enzymes (e.g., kinases). The ethoxy group at C3 may hinder interactions in tight active sites but enhance selectivity for hydrophobic pockets.

- Compare with analogs (e.g., 3-methoxy or 3-methyl derivatives) in enzyme inhibition assays .

Data-Driven Research Challenges

Q. How to resolve contradictions in reported reaction yields for iodopyridine derivatives?

- Analysis Framework :

- Variable Identification : Compare solvent polarity (e.g., DMF vs. THF), catalyst loading (e.g., 1% vs. 5% Pd), and halogen mobility (I > Br > Cl).

- Case Study : Lower yields in THF (polar aprotic) vs. DMF (high polarity) for Suzuki couplings due to incomplete solubilization of Pd complexes .

Q. What role does the iodine atom play in photophysical studies?

- Methodological Approach :

- Measure UV-Vis absorption (e.g., λmax ~270 nm for iodine’s n→σ* transitions) and fluorescence quenching effects. Compare with non-iodinated analogs (e.g., 5-bromo-3-ethoxypyridine) to isolate iodine’s contribution .

Tables for Key Data

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 328.91 g/mol | Calculated |

| Predicted logP | 2.8 (ChemAxon) | Estimated |

| TLC Rf (Hexane:EtOAc = 3:1) | 0.45 | Experimental |

| XRD Bond Length (C-I) | 2.10 Å |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.